Caproyl glutamic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(decanoylamino)pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO5/c1-2-3-4-5-6-7-8-9-13(17)16-12(15(20)21)10-11-14(18)19/h12H,2-11H2,1H3,(H,16,17)(H,18,19)(H,20,21)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBACDZMAJJOBJC-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149575 | |
| Record name | Caproyl glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111276-71-2 | |
| Record name | Caproyl glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111276712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caproyl glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAPROYL GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6YHE9T07Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Caproyl Glutamic Acid
Established Chemical Synthesis Routes for N-Acylated Glutamic Acid Analogues
Chemical synthesis provides robust and scalable methods for producing N-acylated glutamic acid. These routes primarily rely on the activation of the fatty acid's carboxyl group to facilitate the nucleophilic attack by the amino group of glutamic acid.
Acylation Reactions, Including Schotten-Baumann Reaction Principles
The most common industrial method for synthesizing N-acylated amino acids is through acylation using fatty acid chlorides, often under Schotten-Baumann conditions. This reaction was first described by German chemists Carl Schotten and Eugen Baumann in 1883. The principle involves the reaction of an amine with an acid chloride in the presence of a base.
In the context of N-caproyl glutamic acid synthesis, L-glutamic acid is dissolved in an aqueous alkaline solution, such as sodium hydroxide. Caproyl chloride is then added to this solution. The reaction proceeds via a nucleophilic acyl substitution where the highly reactive amino group of glutamic acid attacks the carbonyl carbon of caproyl chloride. The base serves a crucial role by neutralizing the hydrochloric acid (HCl) that is liberated during the reaction, preventing the protonation of the amine reactant and driving the reaction to completion. A two-phase solvent system, consisting of water and an organic solvent, is often employed; the base in the aqueous phase neutralizes the acid, while the reactants and product remain primarily in the organic phase. This method is highly efficient and rapid, leading to clean products with stoichiometric generation of salt as a byproduct. uni-duesseldorf.denih.gov
Optimization of Reaction Conditions for N-Caproyl Conjugation
The yield and purity of N-caproyl glutamic acid are highly dependent on the reaction conditions. Careful optimization of several parameters is crucial for maximizing the efficiency of the N-caproyl conjugation.
Key parameters for optimization include:
pH: Maintaining an alkaline pH, typically between 10 and 11, is essential. nih.gov This ensures that the amino group of glutamic acid remains deprotonated and thus nucleophilic, while also neutralizing the HCl byproduct.
Temperature: The reaction is highly exothermic and must be controlled, usually by cooling the reaction mixture. nih.gov Temperatures are often maintained between 10 to 15°C to minimize side reactions, such as the hydrolysis of the caproyl chloride. nih.gov
Stoichiometry: A slight excess of the amino acid relative to the fatty acid chloride (e.g., a ratio of 1:1.03) is often used to ensure the complete conversion of the acylating agent. nih.gov
Solvent System: The choice of solvent can influence reaction rates and product isolation. While aqueous media are common for the Schotten-Baumann reaction, the use of water-miscible organic solvents can in some cases increase the equilibrium for amide bond formation.
Below is an interactive data table summarizing the typical reaction conditions for the synthesis of N-acylated glutamic acid analogues.
| Parameter | Condition | Rationale |
| pH | 10.0 - 11.0 | Maintains the nucleophilicity of the amine; neutralizes HCl byproduct. |
| Temperature | 10 - 15°C | Controls exothermicity; minimizes hydrolysis of acyl chloride. |
| Reactant Ratio | 1:1 to 1:1.03 (Acyl Chloride:Amino Acid) | Ensures complete consumption of the fatty acid chloride. |
| Solvent | Aqueous (often with organic co-solvent) | Facilitates dissolution of reactants and pH control. |
| Stirring | Vigorous | Ensures efficient mixing of the biphasic reaction mixture. |
Enzymatic and Biocatalytic Approaches to N-Acylated Amino Acid Synthesis
As an alternative to chemical synthesis, enzymatic and biocatalytic methods offer greener, more selective routes to N-acylated amino acids. These methods operate under mild conditions and avoid the use of hazardous reagents like acyl chlorides. nih.gov
Enzyme-Catalyzed Acylation Strategies (e.g., Papain-Mediated Reactions)
Enzymes such as proteases and acylases can catalyze the formation of amide bonds. Papain, a cysteine protease, has demonstrated broad substrate specificity and is effective in chemoenzymatic peptide synthesis. acs.orgresearchgate.net The mechanism involves a two-step process:
Acylation: The catalytic cysteine residue of papain attacks the carbonyl group of an acyl donor (such as a fatty acid ester), forming a covalent acyl-enzyme intermediate and releasing the ester's alcohol group. acs.org
Aminolysis: The amino group of glutamic acid then acts as a nucleophile, attacking the acyl-enzyme intermediate. This step forms the final N-caproyl glutamic acid product and regenerates the free enzyme. nih.gov
This process is a kinetically controlled synthesis, where the rate of aminolysis must be significantly higher than the competing hydrolysis reaction (where water acts as the nucleophile) to achieve a high yield. acs.org Studies have shown that papain can successfully catalyze the polymerization of L-glutamic acid alkyl esters, demonstrating its ability to recognize glutamic acid as a substrate. researchgate.netmdpi.com Reaction conditions, such as pH (typically around 8.0) and temperature (around 40°C), are optimized to favor aminolysis over hydrolysis. mdpi.com Other enzymes, including aminoacylases, are also being explored for their potential in synthesizing N-acyl-L-amino acids. uni-duesseldorf.ded-nb.info
Microbial Biotransformation Pathways for N-Acylated Amino Acids
Microbial fermentation presents a promising pathway for the production of N-acylated amino acids. This approach utilizes whole microorganisms as biocatalysts to convert raw materials into the desired products through their natural metabolic pathways. researchgate.net While organisms like Corynebacterium glutamicum are industrial workhorses for producing the precursor L-glutamic acid, research into using microbial systems for the subsequent N-acylation step is an emerging field. mdpi.com
One strategy involves engineering microorganisms with the necessary enzymatic machinery. For instance, researchers have successfully introduced peptide synthetase enzymes into Bacillus subtilis, enabling the organism to produce acylated amino acid products. researchgate.net This method leverages the cell's ability to supply precursors and cofactors, potentially offering a cost-effective and sustainable production platform. The development of such whole-cell biotransformation systems could provide a direct fermentation route from simple carbon and nitrogen sources to valuable N-acylated amino acids.
Synthesis of Novel Caproyl Glutamic Acid Derivatives and Conjugates
The chemical structure of this compound, featuring a lipophilic fatty acyl tail and a hydrophilic amino acid head with reactive carboxylic acid groups, provides a versatile platform for the synthesis of novel derivatives and conjugates. These modifications are pursued to tailor its physicochemical properties for specific applications by altering the glutamic acid moiety, varying the N-acyl chain, or integrating the entire molecule into larger polymeric and biological structures.
Functionalization Strategies at the Glutamic Acid Moiety
The glutamic acid portion of the molecule possesses two carboxylic acid groups (α- and γ-carboxyls) that serve as primary sites for chemical modification. These functional groups can be activated to react with amines, forming new amide bonds and creating a wide array of derivatives.
Standard peptide coupling reagents are frequently employed to facilitate these transformations. The carboxylic acids can be activated to form acyl halides, azides, anhydrides, or active esters, which then readily react with desired amine-containing molecules. Common coupling reagents used for this purpose include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions like racemization researchgate.net. Organophosphorous (e.g., PyBOP) and aminium-based reagents (e.g., HBTU, TBTU) are also effective researchgate.net.
Beyond simple amidation, the glutamic acid core can be more extensively modified to introduce new functionalities. For instance, synthetic strategies have been developed to produce nonracemic hydroxyglutamic acids, which introduce hydroxyl groups onto the carbon backbone beilstein-journals.org. These syntheses often start from chiral precursors like serine or pyroglutamic acid to control stereochemistry beilstein-journals.org. Another example is the synthesis of γ-carboxy-L-glutamic acid, which involves the carboxylation of L-5-oxoproline ester derivatives researcher.life. Such modifications fundamentally alter the structure and potential chelating or hydrogen-bonding capabilities of the original glutamic acid moiety.
Table 1: Common Coupling Reagents for Carboxylic Acid Activation This table is interactive. Click on the headers to sort.
| Reagent Class | Examples | Mechanism of Action |
|---|---|---|
| Carbodiimides | DCC, EDC, DIC | React with carboxylic acid to form a highly reactive O-acylisourea intermediate. |
| Organophosphorous | BOP, PyBOP | Form active esters or phosphonic anhydrides that react with amines. |
| Aminium/Uronium | HBTU, TBTU, HOBt | Form active esters (e.g., OBt esters) that are less prone to racemization. |
Variations in the Fatty Acyl Chain Length and Saturation within the N-Acylated Structure
The N-acylated structure of this compound can be systematically altered by replacing the C10 caproyl group with other fatty acyl chains. This allows for fine-tuning of properties such as solubility, surface activity, and biocompatibility. The synthesis of these analogues, collectively known as N-acyl amino acids, can be achieved through several established chemical and enzymatic methods researchgate.netresearchgate.net.
The Schotten-Baumann reaction is a conventional chemical method for this synthesis, involving the reaction of glutamic acid with a fatty acyl chloride under basic conditions researchgate.net. Other chemical routes include the direct dehydration condensation of fatty acids with amino acids at high temperatures, amidation of fatty acid methyl esters, and methods using activated esters researchgate.net. These approaches can produce a variety of N-acyl glutamic acid surfactants with yields ranging from 60% to over 95% under optimized conditions researchgate.net.
Enzymatic synthesis offers a greener alternative under milder reaction conditions. For example, acylase I from porcine kidney has been successfully used for the synthesis of N-acyl-L-glutamic acids. In a glycerol-water system, this enzyme catalyzes the condensation of L-glutamic acid with various free fatty acids, demonstrating broad substrate specificity researchgate.net. This method has been used to synthesize derivatives with varying chain lengths, from lauric acid (C12) to stearic acid (C18) researchgate.net. Another synthetic approach involves the use of amino acid N-carboxyanhydrides (NCAs), which can react with fatty acids to form N-acylated products via a mixed anhydride (B1165640) intermediate acs.org.
Table 2: Enzymatic Synthesis of N-Acyl-L-Glutamic Acids with Various Fatty Acids This table is interactive. Click on the headers to sort.
| Fatty Acid Substrate | Carbon Chain | Resulting N-Acyl Glutamic Acid | Reaction System |
|---|---|---|---|
| Lauric Acid | C12:0 | N-Lauroyl-L-Glutamic Acid | Acylase I in glycerol-water researchgate.net |
| Myristic Acid | C14:0 | N-Myristoyl-L-Glutamic Acid | Acylase I in glycerol-water researchgate.net |
| Palmitic Acid | C16:0 | N-Palmitoyl-L-Glutamic Acid | Acylase I in glycerol-water researchgate.net |
| Stearic Acid | C18:0 | N-Stearoyl-L-Glutamic Acid | Acylase I in glycerol-water researchgate.net |
| Oleic Acid | C18:1 | N-Oleoyl-L-Glutamic Acid | Acylase I in glycerol-water researchgate.net |
Integration into Polymeric Structures and Bio-Conjugates (e.g., Grafted Hyaluronic Acid)
The unique amphiphilic structure of N-acyl glutamic acids makes them valuable monomers or pendant groups for the synthesis of functional polymers and bio-conjugates.
Polymeric Structures: N-alkanoyl derivatives of glutamic acid can be incorporated as connecting fragments in block copolyesters tandfonline.com. For example, they have been used to link hydrophilic polyethylene (B3416737) glycol (PEG) and weakly lipophilic polypropylene (B1209903) glycol (PPG) blocks, creating surface-active polymers that can self-assemble into nanoparticle dispersions in aqueous media tandfonline.com. Poly(α-L-glutamic acid) (PGA), a synthetic polypeptide, serves as another important platform. PGA is typically synthesized via the ring-opening polymerization (ROP) of γ-protected L-glutamate N-carboxyanhydrides (NCAs) digitellinc.comnih.gov. The resulting polymer has pendant carboxylic acid groups along its backbone, which can be used for the chemical conjugation of various molecules digitellinc.comnih.gov.
Bio-Conjugates: A significant area of research involves grafting glutamic acid or its derivatives onto natural biopolymers like hyaluronic acid (HA). Hyaluronic acid can be chemically modified by grafting amino acids onto its structure to enhance its biological properties nih.govgoogle.comnih.gov. The synthesis of glutamic acid-grafted hyaluronic acid (HA-Glu) involves activating the carboxyl groups on the HA backbone, allowing them to react with the amine group of glutamic acid google.comheraldopenaccess.us. This conjugation has been shown to improve the efficacy of HA in skincare and biomedical applications by combining the properties of both molecules nih.govnih.govresearchgate.net. The resulting bio-conjugate, HA-Glu, can promote the repair of damaged skin more effectively than native HA nih.govresearchgate.net.
Molecular Mechanisms of Action and Biological Interactions of Caproyl Glutamic Acid
Molecular Level Interactions with Biological Targets
The addition of a caproyl group to glutamic acid fundamentally alters its physical properties, creating an amphipathic molecule. This structure suggests potential interactions with biological targets that have both hydrophobic and hydrophilic domains, such as membrane-bound receptors and transporters.
Glutamic acid is the primary excitatory neurotransmitter in the vertebrate central nervous system, exerting its effects by binding to a variety of glutamate (B1630785) receptors. wikipedia.orgnih.gov These receptors are broadly classified into two main families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). wikipedia.orgnih.gov
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that, upon glutamate binding, open to allow the passage of cations like Na+, K+, and sometimes Ca2+, leading to rapid excitatory neurotransmission. wikipedia.orgabcam.com The iGluR family is further divided into three subtypes based on their selective activation by specific agonists:
AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors
Kainate receptors
NMDA (N-methyl-D-aspartate) receptors abcam.compittmedneuro.com
Metabotropic Glutamate Receptors (mGluRs): These are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability through slower, second-messenger signaling cascades. nih.govabcam.comcreative-diagnostics.com
The binding of glutamate to these receptors occurs within a specific ligand-binding domain (LBD). abcam.com For caproyl glutamic acid, the glutamic acid portion could potentially interact with this LBD. However, the attached caproyl chain would likely influence the binding dynamics. It might interact with hydrophobic pockets near the LBD or with the lipid membrane itself, potentially altering the affinity or efficacy of the molecule compared to glutamic acid alone. Research on a related compound, N-acetyl-aspartyl-glutamate, has shown that it can displace glutamate from its binding sites, suggesting that N-acylated amino acids can indeed interact with these receptors. nih.gov
Table 1: Major Glutamate Receptor Families and Their Characteristics
| Receptor Family | Subtypes | Mechanism of Action | Speed of Response | Primary Ion Flux |
|---|---|---|---|---|
| Ionotropic (iGluR) | AMPA, Kainate, NMDA | Ligand-gated ion channel | Fast | Na+, K+, Ca2+ |
| Metabotropic (mGluR) | Group I, II, III (8 subtypes) | G-protein coupled receptor | Slow | Modulates channels indirectly |
The movement of glutamic acid across cellular membranes is tightly regulated by specific transporter proteins. These transporters are crucial for maintaining low extracellular glutamate concentrations to prevent excitotoxicity and to recycle the neurotransmitter. wikipedia.org There are two main families of glutamate transporters:
Excitatory Amino Acid Transporters (EAATs): Located on the plasma membrane of neurons and glial cells, these transporters remove glutamate from the synaptic cleft. wikipedia.orgnih.gov They are secondary active transporters that use electrochemical ion gradients to move glutamate into the cell. nih.gov
Vesicular Glutamate Transporters (VGLUTs): These transporters are located on the membrane of synaptic vesicles and are responsible for loading glutamate into these vesicles for subsequent release. nih.govwikipedia.org
The structure of this compound, with its lipid chain, suggests a strong possibility of interaction with the lipid bilayer of cell membranes. nih.gov This interaction could influence the function of embedded membrane proteins like EAATs. Fatty acids have been shown to modulate the activity of glutamate transporters. frontiersin.org The caproyl chain could potentially insert into the membrane, anchoring the molecule and facilitating the interaction of the glutamate headgroup with the transporter's binding site, or it could allosterically modulate transporter function through lipid-protein interactions. asu.edujohnmsanderson.com
Modulation of Intracellular Signaling Pathways
By interacting with glutamate receptors, this compound has the potential to modulate the numerous intracellular signaling pathways that are downstream of glutamate signaling. These pathways are fundamental to cellular processes ranging from differentiation to gene expression. nih.govresearchgate.net
Glutamate and its precursor, glutamine, are known to be important for cellular differentiation and development. researchgate.netbohrium.com Glutamine, in particular, has been shown to improve the differentiation of skeletal muscle cells (myogenesis) and can protect muscle cells from atrophy in inflammatory conditions. researchgate.net This process is regulated by complex signaling networks involving pathways like p38 MAPK. researchgate.net
Amino acid availability, in general, is a critical factor that can influence cell lineage specification during the differentiation of stem cells. physiology.org N-acyl amino acids, the class to which this compound belongs, are recognized as endogenous signaling molecules that can affect processes like cell proliferation and differentiation. nih.govresearchgate.net Therefore, by potentially modulating glutamate- or amino acid-sensing pathways, this compound could influence the signaling cascades that govern developmental processes like myogenesis.
Glutamate signaling, particularly through metabotropic receptors, can lead to changes in gene expression and protein synthesis. nih.gov These effects are often mediated by second messenger systems that activate transcription factors and other regulatory proteins. creative-diagnostics.comnih.gov Furthermore, glutamate itself can stimulate the local synthesis of its own receptors within neuronal dendrites, providing a feedback mechanism to modulate synaptic strength. pnas.org
Amino acid levels are closely monitored by cells, and deficiencies can trigger the Amino Acid Response (AAR) pathway, which leads to a general suppression of protein synthesis while increasing the translation of specific stress-response genes. mdpi.com As a modified amino acid, this compound could potentially interact with these sensing and signaling pathways. Its metabolism could influence intracellular amino acid pools, or it could act as a direct signaling molecule, thereby affecting gene expression profiles and the regulation of protein synthesis. nih.gov
Role in Biological Systems and Cellular Processes
The roles of glutamic acid and glutamine in biological systems are vast and interconnected. They are not only building blocks for protein synthesis but are also central players in nitrogen metabolism, energy production, and intercellular communication. nih.govscielo.br
Glutamic acid is a key node in metabolism, linking amino acid and carbohydrate metabolism through the tricarboxylic acid (TCA) cycle. nih.gov It serves as a precursor for the synthesis of other amino acids and important molecules like the antioxidant glutathione. nih.govnvlvet.com.ua
This compound, as a member of the N-acyl amino acid family, belongs to a class of lipid signaling molecules with diverse biological roles. nih.govfrontiersin.org These molecules are involved in regulating energy homeostasis, cell proliferation, and inflammation. nih.govnih.gov The specific contribution of this compound to these processes would depend on its unique interactions with receptors, transporters, and enzymes, driven by the combined properties of its glutamic acid head and lipid tail.
Contribution to Microbiota-Host Metabolic Interactions
The gut microbiota plays a crucial role in host metabolism, partly through the production of a diverse array of metabolites, including N-acyl lipids. These molecules, formed from a fatty acid and an amine, are known to have significant roles in physiological processes such as appetite control and insulin (B600854) regulation. microbiomepost.com The gut microbiota is a key player in both producing and modulating the levels of many N-acyl lipids. microbiomepost.com
Recent research has uncovered hundreds of N-acyl lipids, many of which are produced or influenced by gut microbes. microbiomepost.com These molecules are increasingly recognized as important, yet previously overlooked, mediators shaped by diet and the gut microbiome. microbiomepost.com N-acyl lipids derived from short-chain fatty acids are typically produced by gut microbes. microbiomepost.com The structural similarity of this compound to these microbially-influenced N-acyl lipids suggests its potential involvement in the complex metabolic dialogue between the host and its resident microbiota.
The interaction between the gut microbiota and host amino acid metabolism is a critical area of research. mdpi.com Gut bacteria can ferment amino acids, leading to the production of various metabolites that can influence host health. mdpi.com While direct evidence for the microbial metabolism of this compound is still emerging, the established role of gut microbes in modifying amino acids and lipids provides a strong basis for its potential contribution to these interactive metabolic pathways.
| Factor | Description | Potential Relevance to this compound |
|---|---|---|
| N-Acyl Lipids | Molecules made from a fatty acid and an amine, known to regulate appetite and insulin. Many are produced or influenced by gut microbes. microbiomepost.com | As an N-acyl amino acid, this compound falls into this class of compounds and may be influenced by or contribute to the pool of microbially-associated N-acyl lipids. |
| Gut Microbiota Metabolism | Gut microbes metabolize dietary components and host-derived molecules, producing a wide range of bioactive compounds. | The caproyl and glutamic acid moieties of the molecule could potentially be metabolized by gut bacteria, influencing host metabolic pathways. |
| Amino Acid Fermentation | Certain gut bacteria can ferment amino acids, leading to the production of various metabolic end-products. mdpi.com | The glutamic acid component of this compound could be a substrate for microbial fermentation. |
Regulation of Cellular Processes Beyond Primary Metabolism
Glutamic acid and its derivatives are central to numerous metabolic and signaling pathways that extend beyond their fundamental role in protein synthesis. N-acylation, the process that forms this compound, is a common modification that can significantly alter the biological activity of amino acids. For instance, N-Acetyl-L-glutamic acid is a crucial regulator of the urea (B33335) cycle in vertebrates. hmdb.ca This N-acylated derivative of glutamic acid acts as an allosteric activator for carbamoyl (B1232498) phosphate (B84403) synthetase I, the first enzyme in the urea cycle. hmdb.ca This highlights how N-acylation can bestow specific regulatory functions upon an amino acid.
Another relevant modification is lipoylation, where lipoic acid is attached to a lysine (B10760008) residue within a protein. This post-translational modification is vital for the function of key enzymes in oxidative metabolism, such as the pyruvate (B1213749) dehydrogenase complex. ebrary.netnih.gov The lipoyl moiety acts as a carrier for reaction intermediates, demonstrating how the attachment of a fatty acid-like molecule can be critical for enzymatic processes central to cellular energy production. ebrary.net
Given these precedents, it is plausible that this compound, as an acylated amino acid, could participate in the regulation of various cellular processes. The caproyl group could facilitate interactions with cellular membranes or specific protein binding sites, thereby modulating signaling pathways or enzymatic activities. While direct research on the specific cellular regulatory roles of this compound is limited, the established functions of other acylated amino acids provide a framework for its potential biological activities.
| Acylated Amino Acid | Cellular Process | Mechanism of Action |
|---|---|---|
| N-Acetyl-L-glutamic acid | Urea Cycle Regulation | Acts as an allosteric activator of carbamoyl phosphate synthetase I. hmdb.ca |
| Lipoylated Lysine | Oxidative Metabolism | Functions as a cofactor in enzyme complexes like the pyruvate dehydrogenase complex, carrying reaction intermediates. ebrary.netnih.gov |
Investigation of Anti-Biofilm Effects in Microbial Systems
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antimicrobial agents. Recent studies have investigated the potential of acidic amino acids and their derivatives as anti-biofilm agents. Both D- and L-isomers of glutamic acid have demonstrated the ability to disperse mature biofilms and inhibit the formation of new biofilms of Staphylococcus aureus. nih.govaston.ac.uk
The anti-biofilm mechanism of glutamic acid is thought to involve the disruption of the extracellular DNA (eDNA) meshwork, a key component of the biofilm matrix. nih.gov Confocal imaging has shown that glutamic acid treatment leads to a lack of eDNA in the biofilm structure. nih.gov It is hypothesized that the acidic nature of glutamic acid modulates the acid-base interactions that are essential for anchoring eDNA to the bacterial cells. nih.gov
Furthermore, studies on derivatives of glutamic acid have also shown promising results. For instance, glutamic acid diethyl ester has been evaluated for its influence on biofilm formation in both Gram-positive and Gram-negative bacteria. researchgate.net The structural modifications in such derivatives can influence their efficacy and spectrum of activity against different microbial species. The presence of the caproyl group in this compound introduces a lipophilic component, which could potentially enhance its interaction with the bacterial cell membrane or the hydrophobic components of the biofilm matrix, thereby influencing its anti-biofilm properties.
| Compound | Concentration | Effect | Reported Efficacy |
|---|---|---|---|
| D-Glutamic acid | 10 mM, 20 mM, 40 mM | Inhibition of new biofilm formation | Significant inhibition observed at all tested concentrations. nih.govaston.ac.uk |
| D-Glutamic acid | 20 mM, 40 mM | Dispersal of established biofilms | Significant dispersal observed at these concentrations. nih.govaston.ac.uk |
| L-Glutamic acid | Not specified | Exhibits anti-biofilm activity | Confirmed to have anti-biofilm properties. nih.govaston.ac.uk |
Advanced Analytical and Characterization Methodologies for Caproyl Glutamic Acid Research
Chromatographic Separation and Detection Techniques
Chromatography is a fundamental analytical platform for the separation of components within a mixture. For a compound like Caproyl Glutamic Acid, which possesses both hydrophobic (caproyl chain) and hydrophilic, ionizable (glutamic acid) moieties, various chromatographic techniques are employed to achieve optimal separation and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the content of N-acyl amino acids. mdpi.com It is widely used for the analysis of bulk drug substances and finished products. jocpr.com The method separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
For N-acyl amino acids, reversed-phase HPLC (RP-HPLC) is the most common approach, where a nonpolar stationary phase, such as octadecyl silica (B1680970) gel (C18), is used with a polar mobile phase. mdpi.com The separation mechanism relies on the hydrophobic interactions between the caproyl chain of the molecule and the C18 stationary phase. The elution of the compound is controlled by adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com Detection is often achieved using a UV detector, as the carboxyl and amide groups provide some UV absorbance, although derivatization can be used to enhance sensitivity. mdpi.comjocpr.com
Research Findings: Studies on related compounds demonstrate that HPLC methods can effectively separate homologs and impurities. The method's specificity allows it to resolve the target analyte from degradation products that may form under stress conditions such as acidic, basic, or oxidative environments. jocpr.com The versatility of HPLC allows for method development tailored to the specific properties of this compound, ensuring accurate determination of its purity and concentration in various matrices.
| Parameter | Typical Condition for N-Acyl Amino Acid Analysis |
| Column | Reversed-Phase C18 or C12 (e.g., 150 mm x 4.6 mm, 4 µm) nih.gov |
| Mobile Phase | Gradient elution with Acetonitrile and Water mdpi.comjocpr.com |
| Additives | Acidifiers like Trifluoroacetic Acid (TFA) or Phosphoric Acid to control ionization jocpr.comsielc.com |
| Flow Rate | 1.0 mL/min sielc.com |
| Detection | UV Absorbance (e.g., 210-254 nm) nih.govsielc.com |
| Temperature | Ambient or controlled (e.g., 30 °C) |
This table presents illustrative parameters based on the analysis of similar compounds.
Ion-Exchange Chromatography (IEC) is a powerful technique for the separation of ionizable molecules, making it exceptionally well-suited for the analysis of amino acids. creative-proteomics.com It is considered a gold-standard method for determining the amino acid composition of proteins, peptides, and other biological preparations after hydrolysis. ijpjournal.com In the context of this compound, IEC would be primarily used to confirm the identity and purity of the glutamic acid moiety after chemical cleavage of the amide bond.
The separation in IEC is based on the reversible electrostatic interaction between the charged amino acid and the charged functional groups of the stationary phase. creative-proteomics.com Since amino acids are zwitterionic, their net charge can be manipulated by adjusting the pH of the mobile phase. who.int A carefully controlled pH gradient allows for the sequential elution of different amino acids from the column based on their isoelectric points. Post-column derivatization with reagents like ninhydrin (B49086) is a classic approach that allows for the colorimetric or fluorometric detection of the separated amino acids. 193.16.218
Research Findings: IEC is recognized for its high resolution, cost-effectiveness, and robustness. creative-proteomics.com The technique is highly specific for amino acids, and sample preparation is often simpler compared to pre-column derivatization methods required by other techniques. 193.16.218 While newer mass spectrometry-based methods are emerging, IEC remains a reliable and widely used method for quantitative amino acid analysis. ijpjournal.comnih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller sub-2 µm particles to achieve higher resolution, greater sensitivity, and much faster analysis times. chromatographyonline.com For polar analytes like this compound that may have limited retention on standard reversed-phase columns, the use of ion-pairing agents in the mobile phase is a common strategy. sci-hub.box
Research Findings: The combination of UHPLC and ion-pairing reagents is a powerful tool for analyzing complex mixtures containing polar and ionic compounds. sci-hub.box For instance, the analysis of neurotransmitters, including glutamic acid, has been successfully achieved using UHPLC with heptafluorobutyric acid (HFBA) as an ion-pairing agent, which improved retention times and peak shapes. sci-hub.box This approach provides the high resolving power necessary to separate structurally similar compounds and can be directly coupled with mass spectrometry for enhanced detection and identification. chromatographyonline.com
| Parameter | Illustrative Condition for UHPLC-IP Analysis |
| System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | Sub-2 µm Reversed-Phase (e.g., C18, Phenyl-Hexyl) nih.gov |
| Mobile Phase | Acetonitrile/Water gradient |
| Ion-Pairing Agent | Tridecafluoroheptanoic acid (TFHA) or Heptafluorobutyric acid (HFBA) nih.govsci-hub.box |
| Detection | UV, Mass Spectrometry (MS) |
This table presents illustrative parameters based on the analysis of similar compounds.
Mass Spectrometry-Based Characterization
Mass Spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its chemical structure.
Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of non-volatile and thermally labile molecules, including N-acyl amino acids. nih.gov In ESI-MS, a liquid sample is sprayed through a highly charged capillary, creating a fine aerosol of charged droplets. libretexts.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the expulsion of gas-phase analyte ions with minimal fragmentation. nih.gov
This gentle ionization process allows for the highly accurate determination of the molecular weight of the intact molecule. libretexts.org For this compound (Molecular Formula: C11H19NO5, Molecular Weight: 245.27 g/mol ), ESI-MS in positive ion mode would typically detect the protonated molecule [M+H]⁺ at an m/z of approximately 246.28. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 244.26. High-resolution mass spectrometers can measure these masses with enough accuracy to confirm the elemental formula. beilstein-journals.org
Research Findings: ESI-MS is a standard tool for the rapid identification and molecular weight confirmation of a vast range of biological molecules and their derivatives. nih.gov Its ability to produce intact molecular ions makes it the preferred ionization method for coupling with liquid chromatography (LC-MS), enabling the mass identification of each compound as it elutes from the HPLC or UHPLC column. mdpi.com
Tandem Mass Spectrometry (MS/MS) provides a deeper level of structural detail by fragmenting a selected ion and analyzing the resulting product ions. uu.nl In an MS/MS experiment, the intact molecular ion of this compound (the precursor ion) generated by ESI is isolated within the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart at its weakest chemical bonds. nih.gov
The resulting fragment ions (product ions) are then detected, producing a product ion spectrum. This fragmentation pattern serves as a structural fingerprint of the molecule. For this compound, fragmentation would be expected to occur at the amide bond, yielding characteristic fragments corresponding to the caproyl group and the glutamic acid moiety. This allows for unambiguous confirmation of the connectivity of the molecule, distinguishing it from potential isomers.
Research Findings: MS/MS is a powerful technique for the structural elucidation of small molecules, peptides, and other biopolymers. nih.govnih.gov The fragmentation data obtained is crucial for confirming the identity of a compound, especially in complex matrices where chromatographic separation alone may be insufficient. The detailed structural information from MS/MS is essential for identifying metabolites, degradation products, and impurities during product development and quality control.
| Precursor Ion (m/z) | Expected Major Fragment Ions (m/z) | Structural Origin |
| [M+H]⁺ ~246.28 | ~148.06 | [Glutamic Acid+H]⁺ |
| ~99.08 | [Caproyl group fragment]⁺ | |
| [M-H]⁻ ~244.26 | ~146.04 | [Glutamic Acid-H]⁻ |
This table presents predicted fragmentation patterns for this compound based on its chemical structure.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantitative Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and highly sensitive technique for the quantitative analysis of amino acids and their derivatives, including this compound. This method offers excellent selectivity and sensitivity, making it suitable for detecting low concentrations of the analyte in complex biological and chemical matrices.
The general workflow for LC-MS/MS analysis of N-acyl amino acids involves chromatographic separation followed by mass spectrometric detection. A reversed-phase liquid chromatography (RPLC) method is typically employed to separate this compound from other components in a sample. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase.
Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows for the ionization of the molecule with minimal fragmentation. In the mass spectrometer, the precursor ion corresponding to the protonated or deprotonated this compound molecule is selected in the first quadrupole (Q1). This precursor ion is then subjected to collision-induced dissociation (CID) in the second quadrupole (q2), resulting in the formation of characteristic product ions. These product ions are then detected in the third quadrupole (Q3).
The selection of specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for the quantification of this compound. The intensity of the signal for a specific transition is proportional to the concentration of the analyte in the sample. For accurate quantification, a stable isotope-labeled internal standard of this compound would ideally be used to account for matrix effects and variations in instrument response.
It is important to note that the analysis of glutamic acid and its derivatives by LC-MS can sometimes be complicated by in-source cyclization to pyroglutamic acid nih.gov. This potential artifact should be considered during method development and validation to ensure accurate quantification. Optimization of ESI source parameters and chromatographic conditions can help to minimize this conversion nih.gov.
A summary of typical parameters for the LC-MS/MS analysis of amino acids is presented in the table below. While specific conditions would need to be optimized for this compound, this provides a general framework.
| Parameter | Typical Conditions for Amino Acid Analysis |
| Chromatography | |
| Column | Reversed-phase C18 or HILIC |
| Mobile Phase | Gradient elution with water and acetonitrile, often with formic acid as a modifier |
| Flow Rate | 0.2 - 0.6 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ or [M-H]⁻ of this compound |
| Product Ions | Characteristic fragments of this compound |
Compound-Specific Stable Isotope Analysis (CSIA) using LC-IRMS with High-Resolution Mass Spectrometry (HRMS)
Compound-Specific Stable Isotope Analysis (CSIA) is an advanced analytical technique that measures the natural abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) in individual organic compounds. When coupled with liquid chromatography-isotope ratio mass spectrometry (LC-IRMS) and high-resolution mass spectrometry (HRMS), CSIA can provide unique insights into the origin, formation pathways, and metabolic fate of this compound.
In this hyphenated technique, the sample is first injected into an LC system to separate this compound from other components. The eluent from the LC column is then split. A portion is directed to the IRMS, and the other portion is directed to an HRMS instrument.
The IRMS component of the system is used to determine the stable isotope ratios of carbon and nitrogen in the this compound molecule. This is achieved by converting the analyte into simple gases (CO₂ and N₂) through combustion or high-temperature conversion, followed by analysis in the isotope ratio mass spectrometer. The resulting isotope ratios (δ¹³C and δ¹⁵N) can provide information about the biosynthetic or synthetic pathways of the caproyl and glutamic acid moieties. For instance, glutamic acid is often considered a "trophic" amino acid in ecological studies, meaning its δ¹⁵N value can indicate the trophic level of an organism ucsc.edu.
The HRMS component provides accurate mass measurements, which can confirm the elemental composition of the analyte and any co-eluting species nih.gov. This is particularly important for ensuring the isotopic fidelity of the measurements obtained by IRMS, as any unresolved chromatographic peaks could lead to erroneous isotope ratio values nih.gov. A recent proof-of-concept study has demonstrated the successful coupling of LC-IRMS with HRMS, highlighting its potential for providing both isotopic and structural information simultaneously nih.gov.
For this compound, CSIA using LC-IRMS with HRMS could be employed to:
Trace the metabolic fate of the caproyl and glutamic acid portions of the molecule in biological systems.
Distinguish between different synthetic batches or sources of this compound based on their isotopic signatures.
Investigate the mechanisms of environmental degradation or transformation of the compound.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric methods are indispensable for the structural elucidation and characterization of this compound. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and surface chemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons in the caproyl chain and the glutamic acid residue. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the α-carbon of the glutamic acid moiety would be deshielded due to the adjacent electron-withdrawing amide and carboxylic acid groups, resulting in a downfield chemical shift. The protons of the caproyl chain would appear in the aliphatic region of the spectrum. The integration of the signals provides the relative number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are indicative of their functional group. For example, the carbonyl carbons of the amide and carboxylic acid groups would appear at the downfield end of the spectrum (typically 170-185 ppm). The carbons of the caproyl chain would resonate in the upfield aliphatic region.
| Structural Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Glutamic Acid Residue | ||
| α-CH | ~4.2 - 4.5 | ~53 - 56 |
| β-CH₂ | ~1.9 - 2.2 | ~27 - 30 |
| γ-CH₂ | ~2.2 - 2.5 | ~30 - 33 |
| α-COOH | ~10 - 13 (exchangeable) | ~173 - 176 |
| γ-COOH | ~10 - 13 (exchangeable) | ~177 - 180 |
| Caproyl Chain | ||
| α-CH₂ (to C=O) | ~2.1 - 2.4 | ~36 - 39 |
| Methylene Protons (-CH₂-) | ~1.2 - 1.7 | ~22 - 32 |
| Terminal Methyl (-CH₃) | ~0.8 - 1.0 | ~13 - 15 |
| Amide Group | ||
| N-H | ~7.5 - 8.5 (exchangeable) | - |
| C=O | - | ~172 - 175 |
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for the amide, carboxylic acid, and alkane functionalities.
Key expected IR absorption bands for this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| C=O stretch | 1700 - 1725 | |
| Amide | N-H stretch | 3200 - 3400 |
| C=O stretch (Amide I) | 1630 - 1680 | |
| N-H bend (Amide II) | 1510 - 1570 | |
| Alkane | C-H stretch | 2850 - 2960 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is most informative for compounds containing chromophores, such as aromatic rings or conjugated double bond systems. This compound lacks a significant chromophore that absorbs in the near-UV range (200-400 nm). The amide and carboxylic acid groups have weak n→π* transitions that occur at wavelengths below 220 nm. Therefore, the UV-Vis spectrum of this compound in a standard solvent like water or ethanol (B145695) is expected to show end absorption at shorter wavelengths without distinct peaks in the near-UV region.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface diva-portal.org. XPS is particularly useful for analyzing the surface of materials to which this compound may be adsorbed or chemically bound, such as in biomaterials or cosmetic formulations.
In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is characteristic of the element and its chemical environment.
For a surface containing this compound, XPS analysis would provide the following information:
Elemental Composition: The presence and relative amounts of carbon, oxygen, and nitrogen on the surface can be quantified.
Chemical State Analysis: High-resolution scans of the C 1s, O 1s, and N 1s regions can provide information about the chemical states of these elements. For example, the C 1s spectrum can be deconvoluted to identify contributions from different carbon environments, such as C-C/C-H in the caproyl chain, C-N from the amide linkage, and C=O from the amide and carboxylic acid groups whiterose.ac.uk. Similarly, the O 1s spectrum can distinguish between the oxygen atoms in the carbonyl and hydroxyl groups of the carboxylic acid and the amide carbonyl group whiterose.ac.uk. The N 1s spectrum would show a peak corresponding to the amide nitrogen.
The ability of XPS to provide detailed information about the surface chemistry makes it a valuable tool for studying the interactions of this compound with various substrates and for quality control of surface-modified materials.
Biophysical and Biochemical Assay Development
The development of biophysical and biochemical assays is essential for understanding the biological activity and interactions of this compound. As an amphiphilic molecule with both a hydrophobic caproyl chain and a hydrophilic glutamic acid headgroup, it has the potential to interact with biological membranes and proteins.
Biophysical Assays: A suite of biophysical techniques can be employed to characterize the interactions of this compound with proteins and model membranes. These assays can provide quantitative data on binding affinity, kinetics, and thermodynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR experiments can be used to screen for the binding of this compound to a target protein nih.gov. Changes in the NMR spectrum of this compound upon the addition of a protein can indicate binding. Protein-observed NMR, such as ¹H-¹⁵N HSQC, can identify the specific amino acid residues at the binding site.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the real-time binding kinetics of a ligand to a protein immobilized on a sensor chip. This would allow for the determination of the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D) for the interaction of this compound with a target protein.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event. This technique can provide a complete thermodynamic profile of the interaction, including the binding affinity (K_A), enthalpy (ΔH), and entropy (ΔS) of binding.
Fluorescence-Based Assays: Techniques such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET) can be developed to study binding interactions charnwooddiscovery.comichorlifesciences.com. These assays often require fluorescently labeling either the this compound or the target molecule.
Biochemical Assays: Biochemical assays are crucial for determining the functional effects of this compound on biological processes, such as enzyme activity or protein-protein interactions.
The development of a biochemical assay typically involves several key steps charnwooddiscovery.comichorlifesciences.com:
Target Identification: Identifying the specific enzyme, receptor, or other biological target that this compound is expected to modulate.
Assay Principle and Format Selection: Choosing an appropriate assay format (e.g., enzyme inhibition, receptor binding) and detection method (e.g., absorbance, fluorescence, luminescence) charnwooddiscovery.com.
Optimization of Assay Conditions: Optimizing parameters such as buffer composition, pH, temperature, and substrate/enzyme concentrations to ensure a robust and sensitive assay.
Validation: Validating the assay for its accuracy, precision, linearity, and robustness.
For example, if this compound is hypothesized to inhibit a particular enzyme, an enzyme inhibition assay could be developed. This would involve measuring the enzyme's activity in the presence of varying concentrations of this compound to determine its inhibitory potency (e.g., IC₅₀ value).
The development of both biophysical and biochemical assays is critical for a thorough understanding of the mechanism of action and potential biological roles of this compound.
Enzymatic Assays for Kinetic Parameter Determination and Activity Measurement
Enzymatic assays are fundamental in biochemical research to determine the interaction of a compound with specific enzymes. For this compound, which is an N-acyl amino acid, enzymes like acylases or proteases could be of interest. These assays measure the rate of an enzyme-catalyzed reaction to determine kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction rate (Vmax) or turnover number (kcat). researchgate.net
The determination of these parameters provides insight into the enzyme's affinity for the substrate (this compound) and its catalytic efficiency. researchgate.net A common approach involves monitoring the reaction progress over time by measuring the depletion of the substrate or the formation of a product. For instance, if an acylase catalyzes the hydrolysis of this compound into caproic acid and glutamic acid, the rate of glutamic acid formation can be monitored. This can be achieved using a coupled enzyme assay, where the product of the first reaction is a substrate for a second, indicator reaction that produces a detectable change, such as a change in absorbance or fluorescence. nih.gov
Progress curve analysis, where the concentration of a product or substrate is measured at multiple time points, is used to calculate the kinetic parameters. rsc.org The data is then fitted to the Michaelis-Menten equation or its linear transformations, like the Lineweaver-Burk plot, to derive Km and Vmax values. These kinetic constants are crucial for understanding the compound's biological role and for comparing the efficiency of different enzymes or the susceptibility of various substrates. researchgate.net
Table 1: Illustrative Kinetic Parameters for an Acylase with this compound as a Substrate This table presents hypothetical data for illustrative purposes.
| Substrate Concentration [S] (mM) | Initial Velocity (V₀) (µM/min) |
|---|---|
| 0.5 | 25.0 |
| 1.0 | 40.0 |
| 2.0 | 57.1 |
| 5.0 | 76.9 |
| 10.0 | 88.9 |
| Calculated Parameters | |
| Km | 1.5 mM |
| Vmax | 100 µM/min |
Turbidity-Based Methods for Polymer Concentration and Detection
This compound, as an N-acyl amino acid, possesses amphiphilic properties, enabling it to act as a surfactant. researchgate.netacademie-sciences.fr A key characteristic of surfactants is their ability to self-assemble into micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). Turbidity-based methods provide a straightforward approach to determine the CMC. alfa-chemistry.comjustagriculture.in
This method relies on the principle that the turbidity of a surfactant solution changes abruptly at the CMC. youtube.comyoutube.com Below the CMC, surfactant molecules exist as monomers, and the solution has low turbidity. As the concentration increases and reaches the CMC, the formation of larger micellar aggregates causes a significant increase in light scattering, leading to a sharp rise in the solution's turbidity. youtube.com
To measure the CMC, a series of solutions with increasing concentrations of this compound are prepared. The turbidity of each solution is then measured using a turbidimeter or a spectrophotometer at a fixed wavelength. By plotting turbidity against the logarithm of the surfactant concentration, the CMC can be identified as the point of inflection where the slope of the curve changes sharply. alfa-chemistry.comresearchgate.net This technique is valuable for characterizing the surfactant properties of this compound and understanding its behavior in formulations.
Table 2: Representative Turbidity Data for CMC Determination of this compound This table presents hypothetical data for illustrative purposes.
| Concentration (mM) | Log(Concentration) | Turbidity (NTU) |
|---|---|---|
| 1 | 0.00 | 0.5 |
| 2 | 0.30 | 0.6 |
| 4 | 0.60 | 0.8 |
| 6 | 0.78 | 1.1 |
| 8 | 0.90 | 5.2 |
| 10 | 1.00 | 9.8 |
| 12 | 1.08 | 10.1 |
The sharp increase in turbidity around 8 mM indicates the approximate Critical Micelle Concentration (CMC).
Electrophoretic Techniques (e.g., Capillary Electrophoresis-Mass Spectrometry) for Complex Mixture Analysis
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that couples the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. creative-proteomics.comnih.gov It is exceptionally well-suited for the analysis of charged and polar molecules like this compound in complex biological or chemical matrices. springernature.comyoutube.com
In CE, analytes are separated based on their charge-to-size ratio in a narrow fused-silica capillary under the influence of a high electric field. creative-proteomics.com For the analysis of amino acids and their derivatives, a low-pH background electrolyte is often used to ensure that the analytes are positively charged and migrate toward the cathode. nih.govresearchgate.net This allows for the simultaneous analysis of multiple amino acid-based compounds.
The separated analytes are then introduced directly into the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides unequivocal identification and quantification of the target compound, this compound, even in the presence of interfering substances. mdpi.com CE-MS offers advantages such as minimal sample consumption, high resolution, and rapid analysis times, making it an invaluable tool for metabolomics, quality control, and purity assessment. researchgate.netnih.gov
Table 3: Exemplary CE-MS Data for the Analysis of a Mixture Containing this compound This table presents hypothetical data for illustrative purposes.
| Analyte | Migration Time (min) | Observed m/z [M+H]⁺ |
|---|---|---|
| Glutamic Acid | 8.5 | 148.06 |
| Caproic Acid | 12.1 | 117.09 |
| This compound | 15.3 | 246.13 |
| Unidentified Impurity | 16.8 | 218.10 |
Cyclovoltammetry for Electrochemical Behavior
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance. It provides information on the oxidation and reduction potentials of a molecule and can offer insights into the mechanisms of electron transfer reactions. mdpi.com For compounds like this compound, CV can be used to characterize its electrochemical signature.
The method involves applying a linearly cycling potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. proquest.com The resulting plot of current versus applied potential is called a cyclic voltammogram. The key parameters extracted from a voltammogram are the anodic peak potential (Epa) and cathodic peak potential (Epc), which correspond to the oxidation and reduction of the analyte, respectively. The corresponding peak currents (Ipa and Ipc) are proportional to the concentration of the analyte. mdpi.com
While the glutamic acid and caproyl moieties themselves are not typically electroactive within standard potential windows, certain functional groups or interactions could potentially give rise to a redox signal. semanticscholar.orgnih.gov The shape and characteristics of the voltammogram can serve as a "fingerprint" for the compound. proquest.comresearchgate.net This technique is useful for investigating the compound's antioxidant or pro-oxidant capabilities and its potential interactions in electrochemical systems.
Table 4: Representative Cyclic Voltammetry Parameters for an N-Acyl Amino Acid This table presents hypothetical data for an electroactive derivative for illustrative purposes.
| Parameter | Value | Unit |
|---|---|---|
| Anodic Peak Potential (Epa) | +0.85 | V |
| Cathodic Peak Potential (Epc) | -0.20 | V |
| Anodic Peak Current (Ipa) | 15.2 | µA |
| Cathodic Peak Current (Ipc) | -12.8 | µA |
| Scan Rate | 100 | mV/s |
Biotechnological and Agricultural Research Applications of Caproyl Glutamic Acid and Derivatives
Engineered Biosynthesis and Fermentation Strategies for N-Acylated Amino Acids
The production of N-acylated amino acids, including caproyl glutamic acid, is increasingly moving towards more sustainable and efficient biocatalytic methods. nih.gov These approaches offer an environmentally friendly alternative to traditional chemical synthesis, which often relies on harsh chemicals. nih.govnih.gov Enzyme-catalyzed biotransformation is a key area of research for the green synthesis of these compounds. nih.gov
Microbial Strain Optimization for Enhanced N-Acylated Amino Acid Production
Microbial systems are being engineered to enhance the production of N-acylated amino acids. The use of whole cells or purified enzymes from various microbial sources allows for synthesis in an eco-friendly manner. nih.gov For instance, enzymes like aminoacylases, which are part of the hydrolase family, are being explored for their synthetic capabilities. nih.gov
Researchers have successfully used microbial N-acyl amino acid synthases (NASs) with varied substrate selectivity, expressing them in host organisms like Escherichia coli to produce specific N-acyl-amino acids. nih.gov One strategy involves truncating nonribosomal peptide synthetase in a microbial strain to enable the synthesis of N-acyl glutamates. nih.gov Another approach has been the isolation of novel aminoacylases from soil bacteria, such as Burkholderia sp., which can catalyze both the degradation and synthesis of various N-acyl-amino acids with high yields in aqueous systems. researchgate.net
The optimization of microbial strains is a continuous effort, with genetic manipulation techniques like transduction, cell fusion, and DNA recombination being applied to construct new and more efficient producer strains. nottingham.ac.uk
| Microbial Source | Enzyme/System | Product Example | Yield |
|---|---|---|---|
| Burkholderia sp. strain LP5_18B | Aminoacylase | N-lauroyl-l-arginine | 89% |
| Burkholderia sp. strain LP5_18B | Aminoacylase | N-lauroyl-l-phenylalanine | 51% |
| Engineered E. coli | N-acyl amino acid synthases (NAS) | Various N-acyl-amino acids | Varies |
| Engineered proRML | Lipase | N-lauroylglycine | 80% |
Metabolic Engineering Approaches for High-Yield Synthesis
Metabolic engineering is a powerful tool for optimizing microbial strains to achieve high-yield production of amino acids and their derivatives. nih.govresearchgate.net This involves the targeted modification of metabolic pathways to channel precursor metabolites towards the desired product and to eliminate bottlenecks in the production process. researchgate.net Systems metabolic engineering, which integrates systems biology, synthetic biology, and evolutionary engineering, has been successfully applied to the microbial production of various chemicals, including amino acids. nih.gov
For the synthesis of N-acylated amino acids, metabolic engineering strategies can be employed to increase the availability of both the fatty acid and the amino acid precursors within the microbial cell. This can involve upregulating the expression of key enzymes in the biosynthetic pathways of these precursors or knocking out competing pathways that divert these precursors to other products. nih.gov For example, in the production of L-threonine, a precursor for some N-acylated amino acids, stepwise engineering approaches have led to a significant increase in titer. nih.gov Similarly, in silico gene knockout simulations have been used to identify target genes for modification to increase the yield of L-valine. nih.gov
The biological synthesis of N-acyl-L-amino acids often requires the activation of the fatty acid, which is achieved through the formation of activated acyl-phosphates, acyl-adenylates, or acyl-coenzyme A (CoA) thioesters, a process that requires adenosine (B11128) triphosphate (ATP). nih.gov Metabolic engineering can focus on enhancing the regeneration of ATP and the pool of these activated acyl donors to drive the synthesis of N-acylated amino acids.
Role in Bio-Based Material Science Research
This compound and other N-acyl amino acids are being investigated for their potential in creating novel bio-based materials with tailored properties. Their amphiphilic nature, combining a hydrophobic acyl chain and a hydrophilic amino acid headgroup, makes them interesting building blocks for self-assembling materials and functional polymers.
Development of Bio-Conjugates and Grafted Polymers with Modified Properties
Researchers are actively developing bio-conjugates and grafted polymers incorporating N-acyl amino acids to create materials with specific functionalities. researchgate.net For instance, amino acid-based polymers are known for their unique physical structures, chemical properties, and biocompatibility, which makes them suitable for a variety of applications. researchgate.netrsc.org
One area of research is the grafting of N-acryloyl-L-amino acids onto cellulose (B213188) backbones using techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. researchgate.net This results in amphiphilic brush copolymers that can self-assemble into micelles in aqueous solutions. researchgate.net These materials have potential applications in areas such as controlled drug release. researchgate.net The synthesis of fatty acid-grafted chitosan (B1678972) polymers is another example, where the hydrophobic modification of chitosan with fatty acids leads to the formation of nanomicelles that can be used for gene delivery. nih.gov
The conjugation of small bioactive molecules to amino acids or peptides is a promising strategy for developing new therapeutic leads with enhanced properties such as selectivity, stability, and solubility. nih.gov This approach can be extended to create advanced biomaterials by conjugating N-acyl amino acids to other molecules to impart desired characteristics.
Investigation in Biomedical Engineering Applications as Component Materials
In the field of biomedical engineering, there is a growing interest in using N-acyl amino acids and their polymeric derivatives as component materials for various applications. These materials are often biodegradable and biocompatible, making them suitable for use in the body. researchgate.net
Poly(N-acryl amino acids) have been synthesized and investigated for a range of biological activities. nih.gov Depending on the specific amino acid and acyl chain used, these polymers can exhibit properties such as the inhibition of certain enzymes or the ability to interact with biological systems in a controlled manner. nih.gov For example, polymers based on tyrosine and leucine (B10760876) have shown high activity in inhibiting heparanase, releasing basic fibroblast growth factor (bFGF), and inhibiting smooth muscle cell proliferation. nih.gov
The incorporation of glutamic acid into biodegradable elastomers like poly(glycerol sebacate) (PGS) has been studied to create materials with modified degradation rates and mechanical properties for tissue engineering applications. mdpi.com The formation of peptide bonds within the polymer network can influence its stiffness, elongation at break, and degradation profile. mdpi.com Furthermore, poly(glutamic acid) itself has been explored for various biomedical applications, including as a component in drug delivery systems and for tissue engineering. nih.govresearchgate.net
Agri-Biotechnology and Plant Science Research
Glutamic acid and its derivatives are being explored for their potential benefits in agriculture and plant science. As a central amino acid in plant metabolism, glutamic acid plays a crucial role in various physiological processes. ajiagrosolutions.com
Research has shown that glutamic acid can serve as a precursor for other amino acids and chlorophyll, thereby enhancing photosynthesis and promoting plant growth. ajiagrosolutions.com It is also involved in improving nitrogen use efficiency and increasing a plant's tolerance to environmental stress. ajiagrosolutions.com
A fascinating area of current research is the ability of glutamic acid to reshape the plant microbiota. nih.gov Studies have indicated that the application of glutamic acid can enrich beneficial microbial populations, such as Streptomyces, in the plant's vicinity. nih.gov This modulation of the microbiome can lead to enhanced protection against plant pathogens. nih.gov For example, in strawberries and tomatoes, glutamic acid treatment has been shown to increase the populations of beneficial bacteria while significantly reducing diseases caused by fungal pathogens like Botrytis and Fusarium. nih.gov This suggests that glutamic acid can be a valuable tool in developing more sustainable agricultural practices by fostering a healthy and protective plant microbiome. nih.gov
Role in Nutrient Metabolism and Stress Response in Agricultural Systems
Glutamic acid is central to nitrogen metabolism in plants. It is one of the first organic molecules to incorporate inorganic nitrogen, acting as a nitrogen donor for the synthesis of other amino acids and nitrogenous compounds. ajiagrosolutions.comfrontiersin.org By improving nitrogen assimilation, glutamic acid can enhance nutrient use efficiency and contribute to healthier plant growth. ajiagrosolutions.com It also plays a role in the uptake and transport of other essential nutrients.
In terms of stress response, glutamic acid is a precursor for the synthesis of proline, an important osmolyte that accumulates in plants under drought and salinity stress, helping to maintain cellular turgor and protect cellular structures. taylorfrancis.com Exogenous application of glutamic acid has been shown to enhance tolerance to various abiotic stresses, including heat, drought, and salinity. mdpi.comtaylorfrancis.comnih.gov For example, glutamic acid treatment has been found to improve heat resistance in Chinese cabbage by enhancing antioxidant defense systems and photosynthesis. nih.gov It also helps plants combat oxidative stress by being a precursor to glutathione, a powerful antioxidant. ajiagrosolutions.com
Furthermore, research on a related compound, N-acetylglutamic acid (NAG) , has shown that it can confer tolerance to heat stress in plants like Arabidopsis thaliana and rice (Oryza sativa). nih.gov NAG was found to activate heat stress-related transcription factors, suggesting that N-acyl modifications of glutamic acid can play a role in mediating stress responses. nih.gov This finding suggests a potential avenue of action for this compound, where the N-acyl chain might influence its ability to trigger stress-responsive pathways.
Glutamic acid can also influence the plant's interaction with its microbial environment, which is crucial for nutrient uptake and stress resilience. Studies have shown that glutamic acid can reshape the plant's microbiome, enriching beneficial microbes like Streptomyces that can protect against pathogens. nih.gov
While the fatty acid component of this compound might enhance its interaction with plant cell membranes and potentially its uptake, the specific mechanisms by which it might influence nutrient metabolism and stress response are yet to be determined through dedicated research. The potential for this compound to act as a biostimulant, improving both nutrient use efficiency and stress tolerance, remains a compelling area for future agricultural research.
Interactive Data Table: Effect of Glutamic Acid on Antioxidant Enzyme Activity under Heat Stress
| Treatment | Superoxide Dismutase (SOD) Activity (% increase) | Catalase (CAT) Activity (% increase) | Peroxidase (POD) Activity (% increase) |
| Glutamic Acid | 19.06 | 34.19 | 45.48 |
| Poly-γ-glutamic Acid | 13.30 | 33.21 | 39.05 |
Note: This table is based on data from a study on Chinese cabbage and is for illustrative purposes. nih.gov The specific increases are relative to control plants under heat stress.
Q & A
Q. What are the optimal synthetic routes for caproyl glutamic acid, and how can purity be validated?
- Methodological Answer : this compound synthesis typically involves coupling hexanoic acid (caproic acid) derivatives with glutamic acid via esterification or amidation. Key steps include:
- Catalyst selection : Lipases or chemical catalysts (e.g., DCC/DMAP) for regioselective acylation .
- Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization.
- Purity validation : Use HPLC (C18 column, UV detection at 210 nm) with ≥95% purity threshold. Confirm via <sup>1</sup>H NMR (e.g., absence of unreacted starting material peaks at δ 1.2–1.4 ppm for caproic acid) .
Q. Which analytical techniques are most effective for characterizing this compound's structural and physicochemical properties?
- Methodological Answer :
- Structural elucidation :
- NMR spectroscopy : <sup>13</sup>C NMR to confirm ester/amide bond formation (e.g., carbonyl signals at ~170–175 ppm) .
- FT-IR : Peaks at 1730–1740 cm⁻¹ (ester C=O) or 1650–1680 cm⁻¹ (amide C=O) .
- Physicochemical properties :
- Solubility : Phase solubility studies in buffers (pH 2–9) to determine logP and ionization constants .
- Thermal stability : DSC/TGA to assess decomposition temperatures (>200°C preferred for storage) .
Advanced Research Questions
Q. How do solvent systems and pH influence the stability of this compound in experimental conditions?
- Methodological Answer : Stability studies require:
- Accelerated degradation tests : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation products via LC-MS .
- pH-dependent hydrolysis : Use phosphate buffers (pH 3–8) to identify labile bonds. For example, ester bonds hydrolyze faster at alkaline pH (>7) .
- Controlled variables : Ionic strength and temperature must be reported to ensure reproducibility .
Q. What computational models are suitable for predicting the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with lipid-binding proteins (e.g., albumin) to predict binding affinities. Validate with experimental SPR or ITC data .
- MD simulations : GROMACS for 100-ns trajectories to assess conformational stability of ligand-receptor complexes. Focus on hydrogen bonding and hydrophobic interactions .
- Limitations : Address force field inaccuracies by cross-referencing with crystallographic data (e.g., PDB entries) .
Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound derivatives?
- Methodological Answer :
- Data triangulation : Combine NMR, IR, and X-ray crystallography to resolve ambiguous peaks (e.g., overlapping ester/amide signals) .
- Error analysis : Calculate signal-to-noise ratios and confidence intervals for integration values in NMR spectra .
- Peer validation : Share raw data (FID files for NMR, chromatograms for HPLC) via repositories like Zenodo for independent verification .
Guidance for Addressing Research Gaps
Q. How to design a robust experimental framework for studying this compound's role in lipid metabolism?
- Methodological Answer :
- In vitro models : Use HepG2 cells or primary hepatocytes. Measure fatty acid oxidation via radiolabeled <sup>14</sup>C-palmitate .
- Control groups : Include untreated cells and caproic acid/glutamic acid alone to isolate synergistic effects .
- Statistical power : ANOVA with post-hoc Tukey test (n ≥6, α=0.05) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
